molecular formula C9H13Cl2NO2 B3049385 2-Amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride CAS No. 2044714-54-5

2-Amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride

Cat. No. B3049385
CAS RN: 2044714-54-5
M. Wt: 238.11
InChI Key: FYUVPJRAXNFRLC-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride, also known as CPDD, is a synthetic compound that has been extensively studied for its potential pharmacological applications. CPDD has been found to exhibit a wide range of biochemical and physiological effects, which make it a promising candidate for the development of new drugs.

Scientific Research Applications

Chromatographic Analysis

A liquid chromatographic method with UV detection has been developed for the analysis of chloramphenicol and its related compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol, showcasing its potential in pharmaceutical analysis. This method exhibits selectivity, sensitivity, accuracy, precision, and linearity, meeting Federal Drug Administration/International Conference on Harmonization regulatory requirements (Al-Rimawi & Kharoaf, 2011).

Medicinal Chemistry

FTY720, a structurally similar compound, 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, is an oral sphingosine-1-phosphate receptor agonist and immunosuppressant developed for organ transplantation, autoimmune disorders, tumor, and inflammatory diseases. Its development and analogs are under clinical trials, highlighting its significance in therapeutic contexts (Xu Yun-gen, 2008).

Corrosion Inhibition Studies

The compound's derivatives are involved in corrosion inhibition studies for iron. Quantum chemical parameters and molecular dynamics simulations approach are utilized, indicating the compound's relevance in materials science and engineering (Kaya et al., 2016).

Coordination Chemistry

Research in coordination chemistry involves the compound's derivatives for forming coordination compounds with copper(II), showcasing its utility in the synthesis of new materials (Gulea et al., 2013).

Spectroscopic Characterization

Spectroscopic characterization and crystallographic studies of 2-amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride derivatives have been performed, providing valuable insights into the structural and chemical properties of these compounds (Kuś et al., 2016).

Fluorometric Detection

The compound's derivatives are investigated for fluorometric detection of nitroaromatics, contributing to the field of analytical chemistry and environmental monitoring (Chattopadhyay et al., 2018).

properties

IUPAC Name

2-amino-1-(4-chlorophenyl)propane-1,3-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2.ClH/c10-7-3-1-6(2-4-7)9(13)8(11)5-12;/h1-4,8-9,12-13H,5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUVPJRAXNFRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)N)O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2044714-54-5
Record name 1,3-Propanediol, 2-amino-1-(4-chlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2044714-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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